![molecular formula C17H25N3O3 B2448382 N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide CAS No. 1252537-16-8](/img/structure/B2448382.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key protein involved in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide works by selectively inhibiting BTK, a key protein in B-cell receptor signaling. This leads to the inhibition of downstream signaling pathways such as NF-κB and AKT, which are involved in cell survival and proliferation. Inhibition of BTK also leads to the disruption of the tumor microenvironment, which can promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide has been shown to induce apoptosis in cancer cells, and to inhibit the growth and proliferation of B-cell malignancies. It has also been shown to modulate the immune system, leading to increased anti-tumor activity. In addition, N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. It also has a favorable safety profile, which makes it a promising candidate for clinical development. However, one limitation of N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
For research on N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide include clinical trials in patients with B-cell malignancies, as well as studies on its potential use in combination with other drugs. In addition, further research is needed to understand the mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide and its effects on the immune system. Finally, studies on the pharmacokinetics and pharmacodynamics of N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide may help to optimize dosing regimens and improve its efficacy in clinical settings.
Métodos De Síntesis
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetonitrile with 2-bromo-2-methylpropane to form N-(3,4-dimethoxyphenyl)isobutyronitrile. This is then reacted with methylamine and acetic acid to form N-(3,4-dimethoxyphenyl)-2-methylpropanamide, which is further reacted with cyanogen bromide and triethylamine to form N-(1-cyano-1,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide. Finally, this compound is reacted with methylamine to form N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide.
Aplicaciones Científicas De Investigación
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in inhibiting BTK and inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to be effective in combination with other drugs such as venetoclax and lenalidomide.
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-dimethoxy-N-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12(2)17(3,11-18)19-16(21)10-20(4)13-7-8-14(22-5)15(9-13)23-6/h7-9,12H,10H2,1-6H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXOSVHZQWJBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2448301.png)
![2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2448302.png)


![2-[1-(1,3-Dihydroisoindol-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2448306.png)
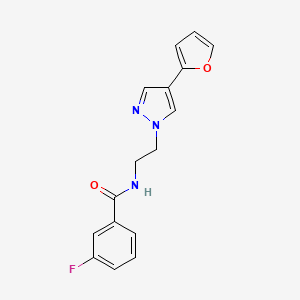
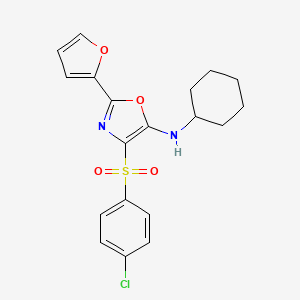
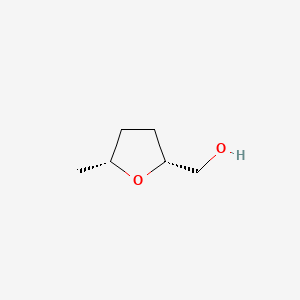
![N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2448315.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2448316.png)
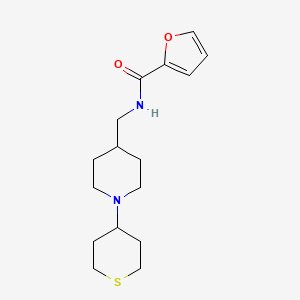
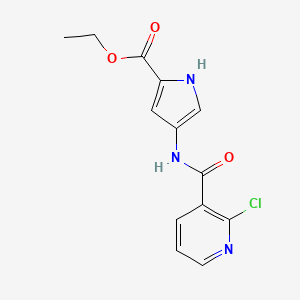
![N-(1-cyanocyclopentyl)-2-[(4-ethylphenyl)amino]acetamide](/img/structure/B2448321.png)
![1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2448322.png)